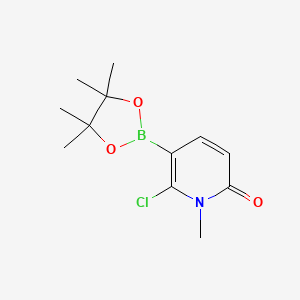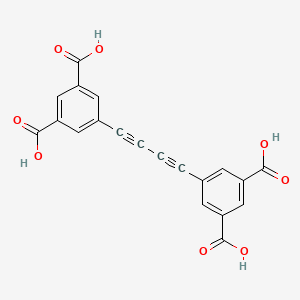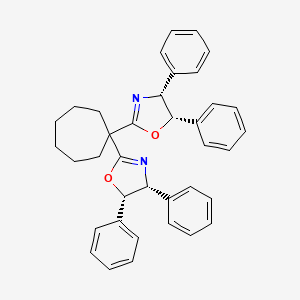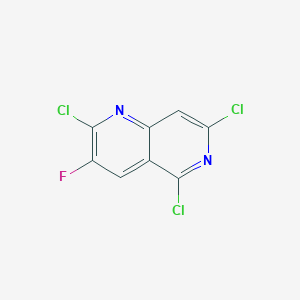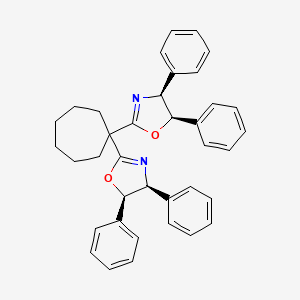
Trimethoxy(thiophen-2-yl)silane
Descripción general
Descripción
Trimethoxy(thiophen-2-yl)silane is a useful research compound. Its molecular formula is C7H12O3SSi and its molecular weight is 204.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Patterned Surface Modifications
Trimethoxy(thiophen-2-yl)silane has been utilized in the synthesis of various photosensitive and functionalized trialkoxysilanes. For instance, the bifunctional molecule trimethoxy[4-(thiocyanatomethyl)phenyl]silane (Si−SCN) has been synthesized, bearing both a photoreactive unit and an anchoring unit. This molecule undergoes isomerization reactions upon UV irradiation, and its photochemistry proceeds effectively even in thin layers, as demonstrated in surface modification studies on oxidized silicon surfaces (Lex et al., 2008).
Organosilane Synthesis and Stability
Research has focused on synthesizing and characterizing new organosilanes based on N-methylpyrrole. Compounds such as trimethoxy(N-methylpyrrol-2-yl)silane have been synthesized and found to be thermally stable in solid state, not decomposing prior to evaporation. These silanes demonstrate stability at ambient conditions for extended periods, highlighting their potential for various applications (Fritzsche et al., 2014).
Photopatternable Monolayers and Surface Engineering
This compound derivatives have been used for the covalent assembly of siloxane-based photopatternable monolayers. These applications are vital in creating reactive hydroxyl-terminated monolayers through UV exposure, enabling subsequent detailed studies of surface chemistry and structure (Zubkov et al., 2005).
Biochip Applications
In the realm of biochip applications, trimethoxy silanes with an unprotected hydroxylamine group have been synthesized and grafted on oxidized silicon wafer surfaces. These surfaces have shown efficacy in the covalent immobilization of peptides, showcasing the utility of this compound in biochip technology (Martin et al., 2005).
Propiedades
IUPAC Name |
trimethoxy(thiophen-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3SSi/c1-8-12(9-2,10-3)7-5-4-6-11-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSWQNGOEHAVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CS1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



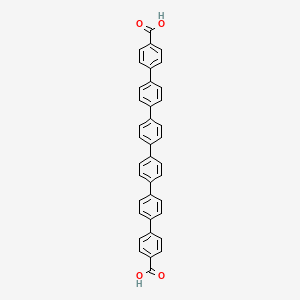
![Benzo[1,2-b:4,5-b']dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]-](/img/structure/B8222597.png)
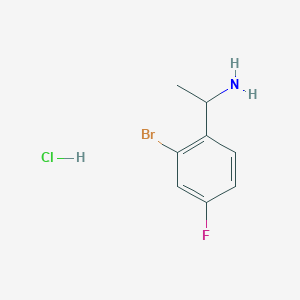
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8222615.png)
![4'',5''-Bis(4'-formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':2'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B8222616.png)
